molecular formula C14H23NO B132902 (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one CAS No. 78910-33-5

(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one

Cat. No. B132902
CAS RN: 78910-33-5
M. Wt: 221.34 g/mol
InChI Key: BFZBGTMIBOQWBA-HRCSPUOPSA-N
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Description

“(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one” is a chemical compound with the CAS Number: 78910-33-5 . Its molecular weight is 221.34 . The IUPAC name for this compound is 1-[(2E,4E)-2,4-decadienoyl]pyrrolidine . It is also known by other names such as 2,4-Decadien-1-one, 1-(1-pyrrolidinyl)-, (2E,4E)-; Pyrrolidine, 1-(1-oxo-2,4-decadienyl)-, (E,E)-; Pyrrolidine, 1-[(2E,4E)-1-oxo-2,4-decadienyl]-; 1-[(E,E)-2,4-Decadienoyl]pyrrolidine; 2,4-(E,E)-Decadienoylpyrrolidide; Iyeremide A; Sarmentine .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H23NO . The IUPAC Standard InChI is InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+ . The IUPAC Standard InChIKey is BFZBGTMIBOQWBA-HRCSPUOPSA-N .


Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid or semi-solid or solid or lump . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Crystal and Molecular Structure

The molecular structure of derivatives related to (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one, specifically the compound (−)-(1R, 2S, 6R, 7S, 2′S)-5-(2′-hydroxymethylpyrrolidin-1′-yl)-endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-one, has been elucidated. The study used X-ray diffraction to determine the crystal and molecular structure, establishing the absolute configuration of the compound and providing insight into its geometric properties (de Gelder et al., 1998).

Chemical Interactions and Structural Analysis

In the title compound triprolidinium cation, the protonation of N atoms on both the pyrrolidine and pyridine groups was observed, revealing important chemical interactions. The structure features a range of intermolecular interactions including hydrogen bonding and π–π interactions, highlighting the compound's potential for forming complex molecular assemblies (Dayananda et al., 2012).

Synthesis and Electropolymerization

A series of bis(pyrrol-2-yl) arylenes, derivatives with structural similarities to this compound, were synthesized and subjected to electropolymerization. These compounds demonstrate low oxidation potentials and form stable polymers, which are significant in the context of conducting polymers and their applications in electronic devices (Sotzing et al., 1996).

Catalysis and Reaction Mechanisms

The compound 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol and its derivatives, related to this compound, have been studied for their role as organocatalysts in asymmetric Michael addition. Nuclear magnetic resonance (NMR) experiments were conducted to investigate the catalyzing mechanism, providing valuable information for further research in this area (Cui Yan-fang, 2008).

Chromophore Formation in Food-Related Reactions

The influence of carbohydrate moieties on chromophore formation during Maillard reactions, involving compounds structurally similar to this compound, has been documented. The study provides insights into the formation of novel Maillard chromophores and their underlying reaction mechanisms, contributing to our understanding of color development in food chemistry (Frank & Hofmann, 2000).

Safety and Hazards

The safety information for “(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one” includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Mechanism of Action

Sarmentine, also known as (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one, is a natural amide isolated from the fruits of Piper species . It has a broad-spectrum activity on weeds as a contact herbicide .

Target of Action

Sarmentine primarily targets the photosystem II (PSII) on isolated thylakoid membranes . It also inhibits enoyl-ACP reductase, a key enzyme in the early steps of fatty acid synthesis .

Mode of Action

Sarmentine interacts with its targets in a unique way. It competes for the binding site of plastoquinone in PSII, which can be attributed to structural similarities between herbicides like sarmentine and diuron . Additionally, it inhibits the activity of enoyl-ACP reductase, with an I50 app of 18.3 μM .

Biochemical Pathways

Sarmentine affects the photosynthetic electron transport, leading to a complete inhibition at a concentration of 30 μM . It also interferes with the early steps of fatty acid synthesis by inhibiting enoyl-ACP reductase .

Pharmacokinetics

It’s known that the potency of 30 μm sarmentine is greatly stimulated by light , suggesting that its bioavailability and efficacy might be influenced by light exposure.

Result of Action

Sarmentine induces rapid light-independent loss of membrane integrity at 100 μM or higher concentration . It’s between 10 and 30 times more active than pelargonic acid on wild mustard, velvetleaf, redroot pigweed, and crabgrass .

Action Environment

The action of Sarmentine is influenced by environmental factors such as light. Its potency is greatly stimulated by light, suggesting that this natural product may also interfere with photosynthetic processes . It can also destabilize membranes in darkness .

Biochemical Analysis

Biochemical Properties

Sarmentine interacts with various enzymes and proteins, leading to a range of biochemical reactions. It has been found to induce rapid light-independent loss of membrane integrity at concentrations of 100 μM or higher . Sarmentine also acts as an inhibitor of photosystem II (PSII) on isolated thylakoid membranes by competing for the binding site of plastoquinone . This can be attributed in part to structural similarities between herbicides like Sarmentine and diuron . In addition, Sarmentine has some structural similarity to crotonoyl-CoA, the substrate of enoyl-ACP reductase, a key enzyme in the early steps of fatty acid synthesis .

Cellular Effects

Sarmentine has a profound effect on various types of cells and cellular processes. It influences cell function by interfering with photosynthetic processes . The potency of 30 μM Sarmentine is greatly stimulated by light, suggesting that this natural product may also interfere with photosynthetic processes . This was confirmed by observing a complete inhibition of photosynthetic electron transport at that concentration .

Molecular Mechanism

Sarmentine exerts its effects at the molecular level through several mechanisms. It competes for the binding site of plastoquinone, acting as an inhibitor of photosystem II (PSII) on isolated thylakoid membranes . This mechanism of action accounts for the light stimulation of the activity of Sarmentine . Additionally, Sarmentine has the ability to destabilize membranes in darkness . It inhibits the activity of enoyl-ACP reductase, with an I50 app of 18.3 μM .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of Sarmentine at different dosages in animal models .

properties

IUPAC Name

(2E,4E)-1-pyrrolidin-1-yldeca-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZBGTMIBOQWBA-HRCSPUOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897288
Record name Iyeremide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78910-33-5
Record name Sarmentine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78910-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarmentine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078910335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iyeremide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IYEREMIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69ACA84TFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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